molecular formula C14H14N8O5 B186941 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide CAS No. 159383-33-2

2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide

Cat. No. B186941
M. Wt: 374.31 g/mol
InChI Key: GCPGMBXSTCXMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide exerts its therapeutic effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of various antioxidant and detoxification genes. 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide activates Nrf2 by modifying the cysteine residues of Keap1, a negative regulator of Nrf2, leading to its dissociation from Nrf2 and subsequent translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) and activates the transcription of various genes involved in antioxidant defense and detoxification.

Biochemical And Physiological Effects

2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress, inflammation, and cell proliferation in various cell types. 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In addition, the compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide has also been shown to exhibit low toxicity in vitro and in vivo. However, the compound has limited solubility in water, which can make it difficult to administer in animal studies. In addition, the compound has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research of 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide. One potential direction is the investigation of the compound's role in the treatment of neurodegenerative disorders, such as Parkinson's disease. Another direction is the development of more potent and selective Nrf2 activators based on the structure of 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide. The use of 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide in combination with other therapeutic agents is also an area of interest for future research. Finally, the development of novel drug delivery systems for 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide may improve its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide involves the reaction of 2-cyanoiminopyrrolidine with 2,4-dinitrophenylhydrazine in the presence of acetic anhydride. The resulting product is then reacted with N,N-dimethylformamide dimethylacetal and acetic anhydride to yield 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities through the modulation of various signaling pathways. 2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide has also been investigated for its potential role in neuroprotection and the treatment of Alzheimer's disease.

properties

CAS RN

159383-33-2

Product Name

2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide

Molecular Formula

C14H14N8O5

Molecular Weight

374.31 g/mol

IUPAC Name

2-(2-cyanoiminopyrrolidin-1-yl)-N-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]acetamide

InChI

InChI=1S/C14H14N8O5/c15-8-16-13-2-1-5-20(13)7-14(23)17-9-18-19-11-4-3-10(21(24)25)6-12(11)22(26)27/h3-4,6,9,19H,1-2,5,7H2,(H,17,18,23)

InChI Key

GCPGMBXSTCXMPZ-UHFFFAOYSA-N

Isomeric SMILES

C1CC(=NC#N)N(C1)CC(=O)N=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

SMILES

C1CC(=NC#N)N(C1)CC(=O)NC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CC(=NC#N)N(C1)CC(=O)N=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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